molecular formula C12H15N3 B12434224 3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine

3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B12434224
M. Wt: 201.27 g/mol
InChI Key: MLLSAENXIRPSCC-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the reaction of 2,4-dimethylphenylhydrazine with 4-methyl-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-1H-pyrazol-5-amine: Lacks the methyl group at position 4.

    3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazole: Lacks the amine group at position 5.

    3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,4-dimethylphenyl group and the methyl group on the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-7-4-5-10(8(2)6-7)11-9(3)12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15)

InChI Key

MLLSAENXIRPSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=NN2)N)C)C

Origin of Product

United States

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